[2-(Benzylsulfanyl)pyrimidin-5-yl]boronic acid
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Overview
Description
[2-(Benzylsulfanyl)pyrimidin-5-yl]boronic acid: is an organoboron compound with the molecular formula C11H11BN2O2S and a molecular weight of 246.09 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a benzylsulfanyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Benzylsulfanyl)pyrimidin-5-yl]boronic acid typically involves the reaction of a pyrimidine derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a halogenated pyrimidine with a boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature or slightly elevated temperatures, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Benzylsulfanyl)pyrimidin-5-yl]boronic acid can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: [2-(Benzylsulfanyl)pyrimidin-5-yl]boronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. It is also used in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry .
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and materials science. It is also used in the development of new catalysts and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of [2-(Benzylsulfanyl)pyrimidin-5-yl]boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition of enzyme activity. This interaction can disrupt normal cellular processes and provide insights into the function of the target protein .
Comparison with Similar Compounds
- [2-(Phenylsulfanyl)pyrimidin-5-yl]boronic acid
- [2-(Methylsulfanyl)pyrimidin-5-yl]boronic acid
- [2-(Ethylsulfanyl)pyrimidin-5-yl]boronic acid
Comparison: Compared to its analogs, [2-(Benzylsulfanyl)pyrimidin-5-yl]boronic acid has a unique benzylsulfanyl group that provides distinct steric and electronic properties. This uniqueness can influence its reactivity and binding affinity in chemical and biological systems. The presence of the benzyl group can also enhance its solubility and stability under certain conditions .
Properties
IUPAC Name |
(2-benzylsulfanylpyrimidin-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BN2O2S/c15-12(16)10-6-13-11(14-7-10)17-8-9-4-2-1-3-5-9/h1-7,15-16H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPGFWGEIPWXOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)SCC2=CC=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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